Cas no 904891-20-9 (valeriotetrate A)
valeriotetrate A structure
Product Name:valeriotetrate A
Numero CAS:904891-20-9
MF:C37H58O15
MW:742.847433567047
CID:2010460
PubChem ID:49831763
Update Time:2025-07-15
valeriotetrate A Proprietà chimiche e fisiche
Nomi e identificatori
-
- valeriotetrate A
- valeriotetrate C
- [ "" ]
- 904891-20-9
- CS-0133357
- [(1S,4Ar,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[(2R)-3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate
- AKOS040762479
- HY-N7555
- ((1S,4aR,6S,7R,7aS)-6-Acetoxy-4a,7-dihydroxy-4-((((R)-3-methyl-2-((3-methylbutanoyl)oxy)butanoyl)oxy)methyl)-1-((3-methylbutanoyl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl)methyl (R)-3-methyl-2-((3-methylbutanoyl)oxy)butanoate
- DA-68524
-
- Inchi: 1S/C37H58O15/c1-19(2)12-27(39)50-30(22(7)8)33(42)46-16-25-17-47-35(52-29(41)14-21(5)6)32-36(25,44)15-26(49-24(11)38)37(32,45)18-48-34(43)31(23(9)10)51-28(40)13-20(3)4/h17,19-23,26,30-32,35,44-45H,12-16,18H2,1-11H3/t26-,30+,31+,32-,35-,36-,37+/m0/s1
- Chiave InChI: MEOWJLHAENRYDE-KGISJOMYSA-N
- Sorrisi: O[C@@]12C(COC([C@@H](C(C)C)OC(CC(C)C)=O)=O)=CO[C@H]([C@@H]1[C@@](COC([C@@H](C(C)C)OC(CC(C)C)=O)=O)([C@H](C2)OC(C)=O)O)OC(CC(C)C)=O
Proprietà calcolate
- Massa esatta: 742.37757114g/mol
- Massa monoisotopica: 742.37757114g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 52
- Conta legami ruotabili: 24
- Complessità: 1320
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 208Ų
Proprietà sperimentali
- Colore/forma: Oil
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 750.0±60.0 °C at 760 mmHg
- Punto di infiammabilità: 216.3±26.4 °C
- Pressione di vapore: 0.0±5.7 mmHg at 25°C
valeriotetrate A Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
valeriotetrate A Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5217-1 mg |
Valeriotetrate C |
904891-20-9 | 1mg |
¥2835.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V24260-5 mg |
valeriotetrate A |
904891-20-9 | 5mg |
¥5600.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V24260-5mg |
valeriotetrate A |
904891-20-9 | 5mg |
¥5600.0 | 2023-09-06 | ||
| TargetMol Chemicals | TN5217-5 mg |
Valeriotetrate C |
904891-20-9 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
| TargetMol Chemicals | TN5217-1 mL * 10 mM (in DMSO) |
Valeriotetrate C |
904891-20-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
| TargetMol Chemicals | TN5217-5mg |
Valeriotetrate C |
904891-20-9 | 5mg |
¥ 3940 | 2024-07-19 | ||
| A2B Chem LLC | AH97259-5mg |
Valeriotetrate C |
904891-20-9 | 5mg |
$702.00 | 2024-05-20 | ||
| TargetMol Chemicals | TN5217-1 ml * 10 mm |
Valeriotetrate C |
904891-20-9 | 1 ml * 10 mm |
¥ 6010 | 2024-07-19 |
valeriotetrate A Letteratura correlata
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
904891-20-9 (valeriotetrate A) Prodotti correlati
- 28325-56-6(Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester)
- 18296-45-2(Didrovaltrate)
- 1134138-66-1((1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin)
- 1133442-72-4((1S,5S,7S,8R,9S)-7-acetoxy-10-[beta-(acetoxy)isovaleroxy]-1,11-diisovaleroxy-5,6-dihydrovaltrate hydrin)
- 96889-90-6(5-hydroxydidrovaltrate)
- 1134138-68-3((1S,5R,7S,8R,9S)-7,10-diacetoxy-5-hydroxy-1-isovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin)
- 1134138-64-9((1S,5R,7S,8R,9S)-7-acetoxy-10-[beta-(acetoxy)isovaleroxy]-5-hydroxy-1-isovaleroxy-11-[alpha-(isoveleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin)
- 58560-51-3(5,6-dihydrovaltrate)
- 27765-22-6(Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9CI))
- 18361-41-6((1S,6S)-6-(acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylpentanoate)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso